2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Description
2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS: 1351382-30-3) is a fluorinated benzoic acid derivative featuring a 1,2,4-triazole ring at the para position of the aromatic ring and a fluorine atom at the ortho position. The compound’s structure combines the electron-withdrawing effects of fluorine with the nitrogen-rich triazole moiety, making it relevant in coordination chemistry, metal-organic frameworks (MOFs), and pharmaceutical research. Its benzoic acid group enables coordination with metal ions, while the triazole provides hydrogen-bonding and π-π stacking capabilities .
Properties
Molecular Formula |
C9H6FN3O2 |
|---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
2-fluoro-4-(1,2,4-triazol-4-yl)benzoic acid |
InChI |
InChI=1S/C9H6FN3O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,(H,14,15) |
InChI Key |
WCQRJXCGHZZCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the introduction of a triazole ring onto a fluorinated benzoic acid derivative. One common method includes the reaction of 2-fluorobenzoic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Coupling: Formation of amides or esters.
Scientific Research Applications
Scientific Research Applications
2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid has the following applications:
- Building Block for Synthesis: It can be used as a building block in the synthesis of various organic compounds . The compound can be used to introduce specific properties, such as fluorine's influence on electronic and metabolic stability, or the triazole's ability to participate in hydrogen bonding and metal coordination .
- Drug Discovery: Due to its unique structure, this compound may be useful in drug discovery research . The combination of a fluorinated aromatic ring and a triazole moiety can lead to novel interactions with biological targets, potentially resulting in new therapeutic agents.
- Liquid Crystals: Fluorinated benzoic acids are used as intermediates in the synthesis of liquid crystals . The presence of the fluorine atom can influence the mesomorphic properties of the resulting liquid crystal material, such as its phase behavior and stability.
Synthesis of 2-Fluoro-4-hydroxybenzoic acid
2-Fluoro-4-hydroxybenzoic acid, a related compound, is synthesized using a ring-opening polymerization of hexachlorocyclotriphosphazene, followed by a nucleophilic substitution of the deprotonated phenoxide from 2-fluoro-4-hydroxybenzoic acid .
Several compounds share structural similarities with this compound :
- 3-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
- 2-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is largely dependent on its interaction with specific molecular targets. The triazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability by forming strong interactions with target molecules. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
| Compound Name | CAS Number | Substituents/Modifications | Molecular Weight | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 3-(4H-1,2,4-Triazol-4-yl)benzoic acid | 335255-80-6 | Triazole at 3-position (meta) | 189.17 | Positional isomer; altered coordination modes |
| 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | 915920-19-3 | Amino group at 2-position | 204.19 | Amino enhances H-bonding; increased basicity |
| 2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid | N/A | Pyrazole ring replaces triazole | 219.16 | Pyrazole’s adjacent N atoms alter electronic properties |
| 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid | N/A | Oxadiazole ring; CF₃ substituent | 258.17 | Oxadiazole’s O/N ratio and CF₃ increase lipophilicity |
| 3,5-Di(4H-1,2,4-triazol-4-yl)benzoic acid (HDTBA) | N/A | Two triazole groups at 3,5-positions | 272.23 | Enhanced coordination capacity for MOFs |
| CP 45 (Mercapto-trifluoromethyl-triazole derivative) | N/A | Mercapto and CF₃ groups on triazole | 315.30 | Thiol reactivity; higher metabolic stability |
Functional and Electronic Properties
- Fluorine vs. Amino Groups: The fluorine atom in the target compound withdraws electron density, increasing the benzoic acid’s acidity (pKa ~2-3) compared to the amino-substituted analogue (pKa ~4-5) .
- Triazole vs. Pyrazole/Oxadiazole : The triazole’s three nitrogen atoms enable diverse coordination modes (e.g., bridging or chelating metal ions), while pyrazole’s two adjacent nitrogens favor different binding geometries. Oxadiazole’s oxygen atom reduces basicity but enhances stability in biological environments .
- Mercapto and CF₃ Groups : CP 45’s thiol group () allows disulfide bond formation, while the trifluoromethyl group increases lipophilicity (logP ~2.5 vs. target compound’s ~1.8) .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are recommended for characterizing 2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid?
- Methodological Answer :
- Spectroscopy : Use , , and IR spectroscopy to confirm the presence of functional groups (e.g., triazole ring, carboxylic acid, fluorine). For IR, expect peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) .
- Crystallography : Employ single-crystal X-ray diffraction (SCXRD) for structural elucidation. Refinement via SHELXL (part of the SHELX suite) is standard for small molecules, leveraging iterative least-squares algorithms for accuracy . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .
Q. How can purity and stability of this compound be validated under laboratory conditions?
- Methodological Answer :
- Purity : Perform HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Use reverse-phase C18 columns with acetonitrile/water mobile phases.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS. Fluorinated compounds like this may exhibit enhanced stability due to reduced electron density at the aromatic ring .
Advanced Research Questions
Q. How do fluorination and triazole substitution influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Ligand Design : The triazole group acts as a bidentate ligand, coordinating with metals (e.g., Ag, Zn) via N-atoms. Fluorine at the 2-position enhances electron-withdrawing effects, stabilizing metal-ligand bonds and influencing MOF porosity .
- Synthesis : Use solvothermal methods (e.g., DMF/ethanol at 80°C) with metal salts (e.g., Zn(NO)) and secondary ligands (e.g., 1,4-benzenedicarboxylic acid) to construct 3D frameworks. Characterize porosity via BET surface area analysis .
Q. What strategies resolve discrepancies in crystallographic refinement for triazole-containing compounds?
- Methodological Answer :
- Data Validation : Cross-check SHELXL refinement with independent software (e.g., OLEX2) to identify outliers in thermal parameters or bond lengths. For disordered triazole rings, apply restraints (e.g., SIMU/DELU in SHELXL) to model plausible conformations .
- Twinned Data : Use the TwinRotMat tool in SHELX to handle twinning, common in low-symmetry crystals. Compare values pre- and post-detwinning .
Q. How does fluorination impact the compound’s pharmacological activity compared to non-fluorinated analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Fluorine increases lipophilicity (logP), enhancing membrane permeability. Compare in vitro antimicrobial assays (e.g., MIC against S. aureus) with non-fluorinated analogs (e.g., 4-(4H-triazol-4-yl)benzoic acid). Fluorine may also reduce metabolic degradation via steric shielding .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., CYP450). Fluorine’s electronegativity may alter hydrogen-bonding interactions at active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
